(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl, phenyl, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance and stability of the final products.
Mechanism of Action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, its sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Di-tert-butylphosphino)biphenyl
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-(Di-tert-butylphosphino)-2’-methylbiphenyl
Uniqueness
Compared to these similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its combination of sulfinamide and phosphanyl groups. This unique structure provides enhanced stability and reactivity, making it particularly valuable in asymmetric synthesis and catalytic applications.
Properties
Molecular Formula |
C29H46NOPS |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H46NOPS/c1-26(2,3)22-19-17-21(18-20-22)25(30-33(31)29(10,11)12)23-15-13-14-16-24(23)32(27(4,5)6)28(7,8)9/h13-20,25,30H,1-12H3/t25-,33?/m1/s1 |
InChI Key |
WAZNMPPZSAQLBG-NHYGQJMQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.